molecular formula C9H7N3O B11915071 1,5-Naphthyridine-4-carboxamide

1,5-Naphthyridine-4-carboxamide

Cat. No.: B11915071
M. Wt: 173.17 g/mol
InChI Key: LPMTUBLYMIHEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Naphthyridine-4-carboxamide is a heterocyclic compound that belongs to the naphthyridine family. These compounds are characterized by a fused ring system containing two nitrogen atoms. The 1,5-naphthyridine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-naphthyridine-4-carboxamide typically involves the reaction of 1,5-naphthyridine-4-amine with an acyl chloride . This reaction is carried out under basic conditions to facilitate the formation of the amide bond. Various synthetic protocols, such as Friedländer, Skraup, and hetero-Diels-Alder reactions, are employed to construct the 1,5-naphthyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions include N-alkylated derivatives, N-oxides, and amine derivatives, which can further undergo functionalization to yield a wide range of biologically active compounds .

Mechanism of Action

The mechanism of action of 1,5-naphthyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

1,5-Naphthyridine-4-carboxamide can be compared with other naphthyridine derivatives such as 1,6-naphthyridine and 1,8-naphthyridine. While all these compounds share a similar fused ring system, their biological activities and applications can vary significantly. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

List of Similar Compounds

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

1,5-naphthyridine-4-carboxamide

InChI

InChI=1S/C9H7N3O/c10-9(13)6-3-5-11-7-2-1-4-12-8(6)7/h1-5H,(H2,10,13)

InChI Key

LPMTUBLYMIHEBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2N=C1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.